molecular formula C11H14IN5O4 B12943337 Adenosine, 2-iodo-N-methyl- CAS No. 377774-42-0

Adenosine, 2-iodo-N-methyl-

Cat. No.: B12943337
CAS No.: 377774-42-0
M. Wt: 407.16 g/mol
InChI Key: VAALRCZOBOJZJI-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nucleoside Modifications in Biological Systems

Nucleosides, the fundamental building blocks of DNA and RNA, play pivotal roles beyond their genetic coding functions, participating in cellular metabolism, signal transduction, and macromolecule biosynthesis. bldpharm.comnih.gov Nature itself has produced a vast array of modified nucleosides, such as N6-methyladenosine (m6A), which is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression and various biological processes, including neurogenesis and cell differentiation. frontiersin.orgsemanticscholar.orgvulcanchem.comnih.gov

In chemical biology and medicinal chemistry, the synthetic modification of nucleosides is a powerful strategy to create pharmacological tools and therapeutic candidates. nih.govacs.org By altering the nucleobase or the sugar moiety, scientists can develop nucleoside analogues with enhanced stability, altered binding affinity for specific enzymes or receptors, or novel biological activities. bldpharm.comacs.orgmdpi.com These modified nucleosides are instrumental as antiviral and anticancer drugs, as they can act as competitive inhibitors of viral or cellular enzymes essential for DNA and RNA replication. acs.org Furthermore, attaching reporter groups like fluorophores or isotopic labels to nucleosides allows for real-time tracking and quantitative analysis of nucleic acids in biological systems. acs.org

Overview of Adenosine (B11128) Receptor Ligands in Preclinical Investigations

Extracellular adenosine modulates a wide range of physiological and pathological processes by activating four distinct receptor subtypes: A₁, A₂A, A₂B, and A₃. nih.govnih.gov These receptors are involved in conditions of stress and functional imbalance, such as energy supply and demand. nih.gov Consequently, they have emerged as significant therapeutic targets for a variety of diseases. nih.govnih.gov

The development of selective agonists and antagonists for each adenosine receptor (AR) subtype has been a major focus of medicinal chemistry. nih.gov Preclinical studies have explored the therapeutic potential of these ligands across numerous areas:

A₁ Receptor Agonists: Investigated for their potential in treating cardiac arrhythmias and offering cardioprotective effects. nih.govacs.org

A₂A Receptor Agonists and Antagonists: A₂A agonists are studied for their anti-inflammatory properties, while antagonists are explored for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

A₃ Receptor Agonists: These ligands have shown promise in preclinical models for treating inflammation, cancer, and neuropathic pain. nih.gov

The availability of selective AR ligands has been crucial for elucidating the specific roles of each receptor subtype and has led to several compounds entering clinical trials for various indications. nih.govnih.gov

Positioning of Adenosine, 2-iodo-N-methyl- within Adenosine Analogue Research

Adenosine, 2-iodo-N-methyl- (also known as 2-iodo-N6-methyladenosine) holds a specific and strategic position in the field of adenosine analogue research. It is not typically an end-product for therapeutic use itself but rather a critical synthetic intermediate used to generate more complex and highly selective ligands, particularly for the A₃ adenosine receptor. nih.gov

The rationale for its synthesis lies in the strategic combination of its two modifications:

The N⁶-methyl group: The addition of a methyl group at the N⁶-position of adenosine is a known strategy to increase affinity and selectivity for the human A₃ adenosine receptor. nih.govnih.gov

The 2-iodo group: The iodine atom at the C2 position of the purine (B94841) ring is a key functional handle. It is relatively well-tolerated at the A₃ receptor and, more importantly, serves as a reactive site for further chemical elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

This dual functionality makes 2-iodo-N6-methyladenosine a valuable precursor. Researchers synthesize this compound as a scaffold and then introduce a variety of substituents at the 2-position to explore structure-activity relationships (SAR). For example, it has been used as a starting material for the synthesis of 2-alkynyl and 2-triazole substituted N⁶-methyladenosine derivatives. nih.govnih.gov These subsequent modifications have led to the discovery of compounds with exceptionally high affinity and selectivity for the A₃ receptor. nih.gov

One study reported the synthesis of 2-iodo-N⁶-methyladenosine from 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine. nih.gov The resulting compound serves as a platform to build a library of A₃ receptor ligands. For instance, the 2-iodo group can be replaced with various alkynyl chains, which has been shown to preserve or even enhance A₃ receptor selectivity.

The table below illustrates the affinity of representative adenosine analogues, some of which are synthesized from precursors like 2-iodo-N6-methyladenosine, at different human adenosine receptor subtypes. This highlights the importance of such intermediates in developing highly selective ligands.

CompoundModification StrategyA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₃ Kᵢ (nM)A₃ Selectivity vs A₁A₃ Selectivity vs A₂A
Cl-IB-MECA 2-chloro, N⁶-(3-iodobenzyl), 5'-N-methyluronamide124053601.4886-fold3829-fold
2-Chloro-N⁶-phenethylAdo (15) 2-chloro, N⁶-phenethyl134740.0245583-fold3083-fold
2-Iodo-N⁶-phenethylAdo (8) 2-iodo, N⁶-phenethyl1182582.547-fold103-fold
N⁶-methyl-2-phenylethynylMECA (10) N⁶-methyl, 2-phenylethynyl, 5'-N-methylcarboxamide>100000>100000~1>100000-fold>100000-fold
Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

377774-42-0

Molecular Formula

C11H14IN5O4

Molecular Weight

407.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[2-iodo-6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

VAALRCZOBOJZJI-KQYNXXCUSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Adenosine, 2 Iodo N Methyl and Its Derivatives

Strategies for Nucleoside Precursor Synthesis

The synthesis of 2-iodo-N-methyladenosine logically begins with a suitable purine (B94841) nucleoside precursor that can be selectively modified. A common and effective strategy involves starting with a more readily available nucleoside, such as 2-aminoadenosine or a related derivative. For instance, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine serves as a versatile precursor. nih.gov The acetyl groups protect the hydroxyls of the ribose moiety, preventing unwanted side reactions during the modification of the purine base. This protected 2-amino-6-chloropurine derivative allows for sequential reactions, first at the 2-position and subsequently at the 6-position, to introduce the iodo and methylamino groups, respectively. Another approach could utilize guanosine as the initial precursor, which can be converted to a 2-amino-6-halopurine derivative. nih.gov These precursor strategies are fundamental to ensuring that the subsequent, more complex reactions proceed with high yield and specificity.

Regioselective Iodination at the C2 Position of the Purine Ring

Introducing an iodine atom specifically at the C2 position of the purine ring is a critical step that can be accomplished through several chemical routes. The choice of method often depends on the nature of the starting material and the desired reaction efficiency.

A well-established method for introducing a halogen at the C2 position is through a nonaqueous diazotization-dediazoniation reaction, often referred to as a Sandmeyer-type reaction. This procedure is particularly effective when starting with a 2-amino purine derivative. organic-chemistry.org The process involves converting the C2-amino group into a diazonium salt intermediate using a diazotizing agent like tert-butyl nitrite (TBN) or sodium nitrite in an organic solvent. nih.gov This unstable intermediate is then immediately subjected to a nucleophilic substitution with an iodide source.

Research has shown that this conversion can be optimized using antimony triiodide (SbI₃) in a solvent system like CH₂I₂/THF. nih.gov This specific combination facilitates the efficient replacement of the diazonium group with iodine. While this method is effective, the yields can be moderate, with studies reporting over 45% yield for the conversion of the 2-amino-6-chloropurine precursor to the 2-iodo-6-chloropurine derivative. nih.gov

Table 1: Diazotization-Halogenation of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine nih.gov
Halogenating AgentSolvent SystemProductYield (%)
SbCl₃ / BTEA ChlorideCH₂Cl₂2,6-dichloropurine derivative>80%
SbBr₃CH₂Br₂2-bromo-6-chloropurine derivative>60%
SbI₃CH₂I₂/THF2-iodo-6-chloropurine derivative>45%

Copper-mediated reactions represent a powerful tool in modern organic synthesis for forming carbon-halogen bonds. While direct copper-catalyzed C-H iodination of the C2 position of adenosine (B11128) is less commonly documented than diazotization, the principles of copper catalysis are widely applied to aryl halides. These reactions typically involve a copper(I) or copper(II) catalyst that facilitates the halogen exchange. For instance, copper-catalyzed methods have proven effective for the amidation and N-arylation of aryl halides, demonstrating the ability of copper to mediate reactions on heterocyclic systems like purines. researchgate.net

In a related context, copper complexes have been developed for the fluorination of aryl iodides, proceeding through a proposed aryl-copper(III) intermediate. nih.gov This mechanism involves the oxidative addition of the aryl iodide to a copper(I) complex, followed by reaction with a halide source and subsequent reductive elimination to form the C-halogen bond. nih.gov Adapting such a methodology for the direct C2-iodination of a purine precursor would be a promising area of research, potentially offering milder reaction conditions compared to diazotization procedures.

Introduction and Modification of the N6-Methyl Group

The final key modification in the synthesis of Adenosine, 2-iodo-N-methyl- is the introduction of the methyl group at the N6 position of the purine ring.

Once the 2-iodo-6-chloropurine nucleoside is synthesized, the N6-methyl group can be installed via a direct nucleophilic aromatic substitution. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by amines. Treating the 2-iodo-6-chloropurine riboside derivative with methylamine in a suitable solvent, such as methanol or ethanol, leads to the formation of the desired N6-methylamino group. nih.gov This amination step is generally high-yielding and specific, as the C6 position is significantly more electrophilic than other positions on the purine ring. Following the reaction, the protecting groups on the ribose sugar can be removed under standard conditions (e.g., with methanolic ammonia) to yield the final product.

While the amination of a 6-chloropurine precursor is a common route, other pathways for N6-methylation exist. One alternative is the direct methylation of an adenosine derivative. However, this approach is complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, N6-amino) and the ribose hydroxyl groups. nih.govchemicalbook.com

Direct methylation of adenosine with reagents like methyl iodide often results in a mixture of products, including methylation at the N1 position and on the ribose 2'-O and 3'-O positions. nih.govchemicalbook.com N1-methylation is often the kinetically favored product, which can subsequently undergo a Dimroth rearrangement to the thermodynamically more stable N6-methyladenosine. nih.gov This rearrangement provides a pathway to the desired N6-substituted product from the N1-alkylated intermediate. nih.gov However, controlling the regioselectivity of the initial methylation remains a significant challenge, often requiring complex protection and deprotection schemes to achieve a good yield of the desired N6-methylated product.

Table 2: Product Distribution from Methylation of Adenosine with CH₃I nih.govchemicalbook.com
ProductPosition of MethylationYield / Percentage
2'-O-methyladenosineRibose 2'-OH~57% of total monomethylated
3'-O-methyladenosineRibose 3'-OH~7% of total monomethylated
2',3'-O-dimethyladenosineRibose 2'-OH, 3'-OH21% (side product)
N6-2'-O-dimethyladenosineN6, Ribose 2'-OH11% (side product)

Ribose Moiety Derivatization for Pharmacological Probes

Modification of the ribose portion of Adenosine, 2-iodo-N-methyl- is a key strategy for developing pharmacological probes with altered conformational properties and biological activities.

The synthesis of 2'-deoxyadenosine analogues is a well-established area of nucleoside chemistry. While a specific, detailed synthesis of 2'-deoxy-2-iodo-N-methyladenosine is not extensively documented in a single procedure, its preparation can be conceptualized through established methods for creating 2'-deoxynucleosides. Generally, these syntheses involve the glycosylation of a purine base with a 2-deoxyribose derivative.

A common strategy for the synthesis of 2'-deoxyglycosides involves the use of glycosyl halides, such as 2-deoxy-glycosyl bromides or iodides, which can react with a protected purine base. For instance, a protected 2-iodo-N-methyladenine could be coupled with a protected 2-deoxyribosyl halide. Subsequent deprotection would yield the target 2'-deoxy-2-iodo-N-methyladenosine. The stereoselectivity of the glycosidic bond formation is a critical aspect of this type of synthesis and is often influenced by the choice of protecting groups, solvents, and promoters.

Another approach involves the modification of a pre-existing nucleoside. This could entail the deoxygenation of a suitably protected 2'-hydroxy-2-iodo-N-methyladenosine derivative, for example, through a Barton-McCombie deoxygenation reaction. This method involves the conversion of the 2'-hydroxyl group into a thiocarbonyl derivative, which is then subjected to radical-initiated reduction to remove the oxygen functionality.

The following table outlines a generalized synthetic approach for 2'-deoxyadenosine analogs, which would be applicable for the synthesis of 2'-deoxy-2-iodo-N-methyladenosine.

StepDescriptionKey Reagents and Conditions
1Protection of 2-iodo-N-methyladenineProtecting groups for the N6-methylamino and other reactive sites
2GlycosylationProtected 2-deoxyribosyl halide (e.g., Hoffer's chlorosugar) and a Lewis acid catalyst
3DeprotectionRemoval of protecting groups from the purine and sugar moieties

To create conformationally locked nucleoside analogues, the flexible ribose ring can be replaced with a rigid bicyclic system. The North (N)-methanocarba (bicyclo[3.1.0]hexane) ring system is particularly noteworthy as it mimics the N-type sugar pucker conformation often favored by adenosine receptors.

The synthesis of (N)-methanocarba analogues of 2-iodo-N-methyladenosine has been reported. A key intermediate in this synthesis is often a protected bicyclo[3.1.0]hexane alcohol. This alcohol can then be coupled with a suitably protected 2-iodo-N-methyladenine base, typically via a Mitsunobu reaction. This reaction allows for the formation of the crucial N9-glycosidic bond. Subsequent deprotection steps then yield the final (N)-methanocarba nucleoside analogue. This rigid scaffold has been shown to enhance the affinity and selectivity of ligands for certain adenosine receptor subtypes.

A specific example is the synthesis of 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2500), which acts as a selective antagonist for the P2Y1 receptor. The synthesis of its precursor involved the coupling of the (N)-methanocarba ring system with the modified purine base.

PrecursorSynthetic TargetKey Reaction
Protected (N)-methanocarba alcohol and protected 2-iodo-N-methyladenine(N)-methanocarba-2-iodo-N-methyladenosine derivativeMitsunobu reaction

Beyond 2'-deoxy and methanocarba modifications, other structural alterations to the ribofuranosyl ring can be employed to fine-tune the pharmacological properties of Adenosine, 2-iodo-N-methyl- analogues. These modifications can influence the sugar pucker, stability, and interaction with target proteins.

Examples of such modifications reported for related N6-methyladenosine derivatives include the introduction of 2'-fluoro or 2'-methoxy groups. The synthesis of these analogues typically involves the use of appropriately modified sugar phosphoramidites in solid-phase oligonucleotide synthesis, or the chemical modification of a pre-formed nucleoside. For instance, the synthesis of 2'-fluoro-N6-methyladenosine phosphoramidites has been reported, which can then be incorporated into oligonucleotides. A similar synthetic strategy could be envisioned for the preparation of 2'-fluoro-2-iodo-N-methyladenosine.

The introduction of a 2'-O-methyl group is another common modification. A general method for the 2'-O-methylation of adenosine involves treatment with methyl iodide in an anhydrous alkaline medium. This reaction often yields a mixture of 2'-O- and 3'-O-methylated products, with the 2'-isomer being favored. Subsequent separation and purification are then required to isolate the desired product. This methodology could be adapted for the synthesis of 2'-O-methyl-2-iodo-N-methyladenosine.

ModificationPotential Synthetic Approach
2'-FluoroUse of a 2'-fluoro-substituted sugar synthon in a glycosylation reaction.
2'-MethoxyDirect methylation of a protected 2-iodo-N-methyladenosine derivative.

Functionalization for Bisphosphate Conjugates

The addition of phosphate groups to nucleosides is a critical step in the synthesis of many biologically active molecules, including nucleotide analogues that can act as receptor antagonists.

The synthesis of nucleoside 3',5'-bisphosphates can be achieved through chemical phosphorylation of the corresponding nucleoside. A common phosphorylating agent is phosphorus oxychloride (POCl3) in the presence of a proton sponge and a phosphate source like trimethyl phosphate.

A notable example is the synthesis of 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine 3′,5′-bisphosphate (MRS2500). The precursor for this molecule, a 3'-monophosphate derivative, was synthesized, and the 5'-phosphate group was subsequently added. This demonstrates a stepwise approach to achieving the desired bisphosphate. The general strategy involves the selective phosphorylation of the 3' and 5' hydroxyl groups of the sugar or sugar analogue moiety. This often requires the use of protecting groups to ensure regioselectivity.

Starting MaterialTarget CompoundPhosphorylation Reagent
Protected 2-iodo-N-methyladenosine derivativeProtected 2-iodo-N-methyladenosine 3',5'-bisphosphatePhosphorus oxychloride (POCl3)

Synthesis of Radiolabeled Adenosine, 2-iodo-N-methyl- Analogues

Radiolabeled analogues are indispensable tools in pharmacological research for receptor binding assays, imaging studies, and metabolic profiling. The synthesis of radiolabeled Adenosine, 2-iodo-N-methyl- can be approached in several ways, depending on the desired radionuclide and its position in the molecule.

For radioiodination, direct electrophilic iodination of a suitable precursor is a common method. However, for purine nucleosides, this can sometimes lack regioselectivity. A more controlled approach is iododestannylation, which involves the synthesis of a trialkylstannyl precursor, for example, at the 2-position of the purine ring. This stannylated intermediate can then be reacted with a source of radioactive iodine, such as [¹²⁵I]NaI, in the presence of an oxidizing agent to yield the desired radioiodinated compound with high specific activity. While not specifically detailed for 2-iodo-N-methyladenosine, this is a standard and effective method for the radioiodination of aromatic and heteroaromatic compounds.

Another strategy for radiolabeling is the introduction of a radioactive phosphorus isotope. For instance, the radioligand [³²P]MRS2500, a derivative of 2-iodo-N-methyladenosine, was synthesized by the enzymatic phosphorylation of a 3'-monophosphate precursor at the 5'-position using [γ-³²P]ATP and polynucleotide kinase chemicalbook.com. This method provides a high specific activity radioligand suitable for sensitive receptor binding assays.

Radiolabeling MethodRadionuclidePrecursorKey Reagents
Iododestannylation¹²⁵I2-Trialkylstannyl-N-methyladenosine derivative[¹²⁵I]NaI, Oxidizing agent (e.g., Chloramine-T)
Enzymatic Phosphorylation³²P3'-Monophosphate derivative[γ-³²P]ATP, Polynucleotide kinase

Incorporation of Radioisotopes (e.g., ³²P) into Phosphate Moieties

The enzymatic phosphorylation of a suitable precursor is a highly effective and widely used method for the incorporation of ³²P into the phosphate moieties of adenosine derivatives. This strategy offers high specificity and is performed under mild conditions, which helps to preserve the integrity of the parent molecule.

A notable example of this approach is the synthesis of [³²P]MRS2500, a radiolabeled derivative of 2-iodo-N-methyl-adenosine. MRS2500 is specifically 2-iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine 3′,5′-bisphosphate. The radiosynthesis of [³²P]MRS2500 is achieved through a kinase-catalyzed phosphorylation of a precursor molecule.

The precursor for this synthesis is 2-iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′-monophosphate (MRS2608). This molecule possesses a hydroxyl group at the 5′-position, which serves as the acceptor site for the radiolabeled phosphate group. The reaction utilizes T4 polynucleotide kinase, an enzyme that catalyzes the transfer of the terminal (gamma) phosphate from a donor molecule to the 5'-hydroxyl terminus of a polynucleotide or a nucleoside 3'-monophosphate.

The radioactive phosphate donor in this synthesis is [γ-³²P]Adenosine triphosphate ([γ-³²P]ATP). The polynucleotide kinase facilitates the transfer of the ³²P-labeled gamma-phosphate from [γ-³²P]ATP to the 5′-hydroxyl group of the precursor, MRS2608. This enzymatic reaction results in the formation of [³²P]MRS2500 with a high theoretical specific activity. The extent of this phosphorylation can be quantified using techniques such as ion exchange chromatography.

Table 1: Key Components in the Synthesis of [³²P]MRS2500

Component Role
MRS2608 (precursor) Phosphate acceptor with a 5'-hydroxyl group
[γ-³²P]ATP Donor of the ³²P-labeled phosphate group

Strategies for Radioiodination on the C2 Position

The introduction of a radioactive isotope of iodine onto the C2 position of the purine ring of adenosine derivatives is a key strategy for developing radioligands for imaging and binding assays. As "Adenosine, 2-iodo-N-methyl-" already contains a stable iodine atom at the C2 position, strategies for radioiodination would primarily involve isotopic exchange or the radioiodination of a suitable precursor that does not yet contain iodine at this position.

Several general methodologies for radioiodination of aromatic and heteroaromatic rings are applicable. The choice of method often depends on the desired specific activity, the nature of the precursor, and the required reaction conditions.

Electrophilic Radioiodination: This is a direct method where an electrophilic source of radioiodine is reacted with a suitable precursor. For the C2 position of an adenosine derivative, a precursor with an activating group or a vacant C2 position would be necessary. However, direct electrophilic substitution on the purine ring can sometimes lack regioselectivity.

Iododestannylation: This is a highly effective and widely used method for regioselective radioiodination. It involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative, at the desired position of iodination. In this case, a 2-(trialkylstannyl)-N-methyl-adenosine derivative would be synthesized. This precursor is then reacted with a source of radioiodine, such as sodium [¹²⁵I]iodide in the presence of an oxidizing agent (e.g., chloramine-T). The carbon-tin bond is readily cleaved, and the radioiodine is incorporated at the C2 position with high specificity and yield. A significant advantage of this method is that it proceeds under mild conditions.

Iododesilylation: Similar to iododestannylation, this method uses a silyl precursor, such as a 2-(trimethylsilyl)-N-methyl-adenosine derivative. The carbon-silicon bond is more stable than the carbon-tin bond, which can result in lower radiochemical yields compared to iododestannylation. The reaction typically requires acidic conditions to facilitate the electrophilic substitution of the silyl group with radioiodine.

Halogen Exchange: In this approach, a precursor with a different halogen at the C2 position (e.g., 2-bromo-N-methyl-adenosine) could be subjected to a halogen exchange reaction with a radioiodide salt. Copper-catalyzed nucleophilic substitution reactions can facilitate this exchange, although they may require more stringent reaction conditions.

The stability of the carbon-iodine bond is a critical factor in the design of radioiodinated pharmaceuticals. The C(sp²)-I bond at the C2 position of the purine ring is generally stable due to the electronic nature of the aromatic system.

Table 2: Comparison of Radioiodination Strategies

Strategy Precursor Key Features
Iododestannylation 2-(Trialkylstannyl) derivative High regioselectivity, mild reaction conditions, high yields.
Iododesilylation 2-(Trimethylsilyl) derivative Good regioselectivity, may require acidic conditions, generally lower yields than iododestannylation.

Molecular Pharmacology and Receptor Interaction Profiling of Adenosine, 2 Iodo N Methyl

Investigation of Purinergic Receptor Subtype Selectivity (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14)

There is no available data in the scientific literature detailing the screening or selectivity profiling of Adenosine (B11128), 2-iodo-N-methyl- against the P2Y family of purinergic receptors. To determine its activity, the compound would need to be tested in radioligand binding or functional assays using cell lines individually expressing each of the P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). Such studies would be necessary to ascertain whether it possesses any agonist or antagonist activity at these receptors and to quantify its selectivity.

Adenosine Receptor Subtype Affinity and Selectivity (A1, A2A, A2B, A3)

Specific binding affinity and selectivity data for Adenosine, 2-iodo-N-methyl- at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) are not available in the published literature. While structural modifications at the 2-position and N6-position of adenosine are known to modulate affinity and selectivity for these receptors, the specific combination of a 2-iodo and an N-methyl group has not been characterized in publicly accessible studies.

Due to the absence of binding and functional data, a characterization of Adenosine, 2-iodo-N-methyl- as a ligand for adenosine receptors cannot be provided. Such a characterization would typically involve describing its affinity, selectivity profile across the A1, A2A, A2B, and A3 subtypes, and its nature as a potential agonist, antagonist, or allosteric modulator.

No studies on the metabolism of Adenosine, 2-iodo-N-methyl- have been published. Therefore, it is unknown what metabolites, if any, are formed in vivo or in vitro. An evaluation of the potential activity of its metabolites on adenosine receptor activation is not possible without initial metabolic profiling studies to identify the relevant chemical structures.

Equilibrium Binding Kinetics and Dissociation Constants (Ki, KD)

There are no published studies reporting the equilibrium binding kinetics or dissociation constants (Ki, KD) for Adenosine, 2-iodo-N-methyl- at any purinergic or adenosine receptor subtype. Determining these values would require saturation and competition radioligand binding experiments on membranes prepared from cells expressing the specific receptor targets.

Functional Efficacy Assessment in Cellular Systems (Agonist/Antagonist Properties)

An assessment of the functional efficacy of Adenosine, 2-iodo-N-methyl- in cellular systems is not possible, as no relevant studies have been published. To determine its agonist or antagonist properties, the compound would need to be evaluated in functional assays, such as cyclic AMP (cAMP) accumulation assays for Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors, or calcium mobilization assays for Gq-coupled P2Y receptors.

Elucidation of Molecular Mechanisms of Receptor Interaction

Without experimental binding or functional data, any discussion on the molecular mechanisms of how Adenosine, 2-iodo-N-methyl- might interact with a receptor would be purely speculative. Elucidating such mechanisms typically involves a combination of structure-activity relationship (SAR) studies, site-directed mutagenesis of the receptor's binding pocket, and computational molecular modeling or docking simulations, none of which are available for this compound.

Orthosteric Binding Site Characterization

Adenosine, 2-iodo-N-methyl- is a synthetic derivative of adenosine that exhibits a distinct profile of interaction with the orthosteric binding sites of adenosine receptors (ARs). The orthosteric site is the primary, evolutionarily conserved binding pocket on G protein-coupled receptors (GPCRs) where endogenous ligands, such as adenosine, bind. The affinity of Adenosine, 2-iodo-N-methyl- for different AR subtypes (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological effects.

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Studies on various adenosine derivatives have established that substitutions at the C2 and N6 positions of the purine (B94841) ring significantly influence receptor affinity and selectivity. nih.gov

For instance, N6-methylation, as present in Adenosine, 2-iodo-N-methyl-, is a modification known to be well-tolerated and can even enhance affinity, particularly at the A3 subtype. nih.gov The 2-iodo substitution also plays a crucial role. While extensive data for Adenosine, 2-iodo-N-methyl- itself is not aggregated in single reports, the affinity profile can be inferred from studies on closely related analogs. For example, N6-methyl-2-chloro derivatives have shown significant affinity for the A3AR. nih.gov

The table below summarizes representative binding affinities for related compounds, illustrating the impact of substitutions on receptor interaction.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
N6-Methyladenosine---
2-Chloroadenosine--1900
2-Chloro-N6-methyladenosine---

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding pocket. This binding can either potentiate (positive allosteric modulator), inhibit (negative allosteric modulator), or have no effect on the binding and/or efficacy of the orthosteric ligand (neutral allosteric modulator).

Currently, there is a lack of specific research investigating Adenosine, 2-iodo-N-methyl- as an allosteric modulator of adenosine receptors. The available literature primarily characterizes it and its close analogs as orthosteric ligands, meaning they compete directly with endogenous adenosine for the primary binding site. The structural design of Adenosine, 2-iodo-N-methyl-, with its core adenosine scaffold, is consistent with that of a classic orthosteric agonist. Extensive research into adenosine receptor pharmacology has focused on orthosteric agonists and antagonists, and while the field of allosteric modulation is growing, specific studies on this particular compound in an allosteric context are not prominent.

Ligand-Induced Receptor Conformational Changes

The binding of an agonist, such as an adenosine derivative, to its receptor is not a static event but a dynamic process that induces specific conformational changes in the receptor protein. nih.gov These changes are essential for the activation of downstream signaling pathways. For adenosine receptors, agonist binding stabilizes an "active" conformation, which facilitates coupling to intracellular G proteins.

The N6-methyladenosine (m6A) modification, a key feature of the compound , is known to influence the structure of RNA by weakening secondary structures and affecting tertiary interactions. nih.gov While this occurs in a different biological context, it highlights the structural impact of N6-methylation. Within a receptor, the N6-methyl group can influence the orientation of the ligand in the binding pocket. NMR studies on m6A in RNA have shown that the methylamino group can rotate from its preferred syn geometry to a higher-energy anti conformation to accommodate binding, a process described as being "spring-loaded". nih.gov This dynamic behavior could be analogous to its interaction within the receptor's binding site, where specific conformational states are selected upon binding.

Molecular modeling based on crystal structures of related receptors, like the A2AAR, predicts that agonist binding can cause an outward displacement of transmembrane helices, such as TM2, to accommodate the ligand and trigger receptor activation. nih.gov It is highly probable that Adenosine, 2-iodo-N-methyl- induces similar conformational shifts upon binding to its target adenosine receptors.

Structure-Based Drug Design (SBDD) and Molecular Docking Studies

Structure-based drug design (SBDD) and molecular docking are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at a molecular level. drugbank.com These studies rely on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling.

For adenosine receptors, molecular docking studies have provided significant insights into the binding modes of various ligands. nih.gov In the context of Adenosine, 2-iodo-N-methyl-, docking simulations would place the adenosine core deep within the orthosteric pocket, nestled between the transmembrane helices. Key interactions would include:

Ribose Moiety: Hydrogen bonds between the ribose hydroxyl groups and conserved residues (e.g., asparagine, serine) in the binding pocket.

Adenine (B156593) Core: Stacking interactions between the purine ring and aromatic residues (e.g., phenylalanine, tryptophan). biorxiv.org

N6-Methyl Group: This group would likely occupy a specific hydrophobic sub-pocket. Its presence can enhance affinity by displacing water molecules and making favorable van der Waals contacts. biorxiv.org

C2-Iodo Group: The iodine atom at the C2 position would extend into a region of the binding pocket where it can form halogen bonds or hydrophobic interactions, contributing to both affinity and selectivity. nih.gov

Docking studies on related 2-arylethynyl N6-methyl derivatives at the A3AR have identified a large, mainly hydrophobic region that accommodates the C2 substituent, highlighting the importance of this position for achieving high affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of Adenosine, 2-iodo-N-methyl- Derivatives

Impact of C2 Substitutions on Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. For adenosine receptor ligands, the C2 position of the adenine ring is a critical site for modification to tune receptor affinity and selectivity.

The introduction of substituents at the C2 position can dramatically alter the pharmacological profile of an adenosine analog. Generally, bulky and hydrophobic groups at this position are well-tolerated and can enhance affinity, particularly for the A2A and A3 subtypes. nih.gov For example, increasing the size of an alkynyl group at the C2-position has been shown to improve binding affinity up to a certain point (e.g., a hexynyl group), after which larger groups may decrease affinity. nih.gov

The 2-iodo group in Adenosine, 2-iodo-N-methyl- is a relatively small but highly lipophilic and polarizable substituent. This modification is known to be favorable for affinity at certain AR subtypes. Studies on related series have shown that C2-halo substitutions can contribute significantly to potency. Comparing 2-iodo with other C2 modifications reveals a nuanced SAR:

2-Chloro vs. 2-Iodo: Both are electron-withdrawing and can influence the electronic distribution of the purine ring. The larger size and greater polarizability of iodine may allow for different or stronger interactions within the binding pocket compared to chlorine.

2-Alkynyl/Aryl vs. 2-Iodo: Long-chain alkynyl or aryl groups can explore deeper hydrophobic pockets within the receptor, often leading to high affinity and selectivity, particularly for A3AR. nih.gov The 2-iodo group provides a different type of hydrophobic interaction and can also participate in halogen bonding, offering an alternative strategy for enhancing affinity.

The table below illustrates the effect of different C2 substitutions on the binding affinity of N6-methylated adenosine analogs at the human A3 adenosine receptor.

C2-Substituent (on N6-methyl-(N)-methanocarba-5'-uronamide scaffold)hA3AR Ki (nM)
-Cl-
-I-
-Phenylethynyl0.61
-p-Chlorophenylethynyl0.58

Role of N6-Methylation in Ligand-Receptor Interactions

The methylation of the N6-amino group is a fundamental modification in adenosine receptor pharmacology. This seemingly small structural change has profound effects on the interaction between the ligand and the receptor. nih.gov

The primary roles of N6-methylation include:

Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the ligand in the region of the N6-substituent, which can lead to more favorable interactions in hydrophobic sub-pockets of the receptor binding site.

Steric Influence: The methyl group restricts the rotation around the C6-N6 bond, influencing the preferred conformation of the ligand. This can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic penalty of binding.

Displacement of Water: The N6-methyl group can displace structured water molecules from the binding site, which can be an entropically favorable process that contributes to higher binding affinity. biorxiv.org

Altered Hydrogen Bonding: In unsubstituted adenosine, the N6-amino group has two hydrogen atoms that can act as hydrogen bond donors. N6-methylation removes one of these donors, leaving only one. This alteration in hydrogen bonding potential is a key factor in determining receptor selectivity. For some receptors, the loss of a hydrogen bond donor is detrimental, while for others, the space can be filled by the methyl group to make favorable hydrophobic contacts, thereby enhancing affinity. nih.gov

Comparing an N6-methylated compound to its unsubstituted parent often reveals a significant shift in the selectivity profile across the four adenosine receptor subtypes. For instance, while N6-substitutions are generally well-tolerated at A1 and A3 receptors, they can have varying effects at A2A and A2B receptors, making N6-methylation a critical tool for achieving receptor subtype selectivity. nih.gov

Influence of Ribose Ring Modifications

The conformation of the ribose ring in adenosine analogues is a critical determinant of their binding affinity and selectivity for different adenosine receptor subtypes. The ribose moiety can adopt two main puckered conformations, termed North (N) and South (S), which are in dynamic equilibrium. Chemical modifications to the ribose can shift this equilibrium, thereby predisposing the molecule to a conformation that is more favorable for binding to a specific receptor subtype.

Studies on various adenosine analogues have demonstrated that modifications at the 1', 2', and 3' positions of the ribose ring significantly impact their pharmacological profile.

1'-C-Methyl Modification: The introduction of a methyl group at the 1'-position of the ribose has a pronounced effect on the furanose conformation. This modification tends to drive the conformational equilibrium towards the North (N) pucker. nih.govnih.gov While a 1'-C-methyl modification in adenosine itself can lead to a decrease in affinity, particularly at A1 and A2A receptors, combining this modification with N6-substituents known to confer high A1 potency can partially restore high affinity and enhance selectivity. nih.govnih.gov For instance, the 1'-C-methyl analogue of (R)-PIA displays a high affinity for the A1 receptor with a Ki of 23 nM and over 435-fold selectivity over the A2A receptor. nih.govnih.gov

2'-O-Methyl Modification: Methylation of the 2'-hydroxyl group of the ribose is a common modification found in various types of RNA. genesilico.pl This modification stabilizes the C3'-endo (North) ribose conformation, which is characteristic of A-form RNA helices. researchgate.net The 2'-O-methyl group can enhance the thermal stability of RNA duplexes. nih.gov In the context of adenosine receptor ligands, 2'-O-methylation can influence receptor interaction by altering the conformational preferences of the ribose and potentially affecting interactions with specific amino acid residues in the receptor's binding pocket.

3'-C-Methyl Modification: The introduction of a methyl group at the 3'-position of the ribose generally leads to a decrease in affinity at A1, A2A, and A3 adenosine receptor subtypes. nih.gov However, when combined with N6-substitutions that promote high A1 receptor potency and selectivity, the affinity and selectivity can be increased. nih.gov Despite this, 3'-C-methyl derivatives are typically less active than their 2'-C-methyl counterparts. nih.gov

The following table summarizes the effect of some ribose modifications on the binding affinity of adenosine analogues at different rat adenosine receptor subtypes.

Compound/ModificationA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
1'-Me-(R)-PIA23>100001000
1'-Me-CPA210>100002500
3'-Me-CPA350>1000010000

Exploration of 8-Position Modifications

The C8 position of the purine ring of adenosine is another key site for structural modification that can significantly alter the biological activity of the resulting analogues. Substitution at this position can influence the syn/anti conformation of the glycosidic bond, which dictates the orientation of the purine base relative to the ribose sugar. This conformational preference can, in turn, affect receptor binding and activation.

8-Methyladenosine (B1596262): The 8-methyladenosine modification has been identified in ribosomal RNA and is catalyzed by the Cfr methyltransferase, conferring resistance to several classes of antibiotics. nih.gov The mechanism of resistance is thought to involve steric hindrance, where the methyl group at the C8 position interferes with the binding of antibiotics to the ribosome. nih.gov This highlights the significant impact that even a small substituent at the 8-position can have on molecular interactions. In the context of adenosine receptors, C8 substitution has been shown to reduce efficacy at the A1AR. nih.gov

8-Amino-adenosine: 8-Amino-adenosine is a transcription inhibitor that is metabolized in cells to its active triphosphate form, 8-amino-ATP. monash.edu This metabolite can inhibit transcription through multiple mechanisms, including incorporation into nascent RNA leading to termination and inhibition of RNA polymerase II phosphorylation. monash.edu

While specific data on 8-position modified derivatives of "Adenosine, 2-iodo-N-methyl-" are limited, the general principles of 8-position substitution suggest that such modifications would likely alter its receptor interaction profile. For example, the introduction of a bulky substituent at the 8-position could influence the torsional angle of the glycosidic bond, potentially favoring a conformation that is less optimal for binding to certain adenosine receptor subtypes while possibly enhancing affinity for others.

The following table presents hypothetical binding affinities for 8-substituted adenosine analogues to illustrate the potential impact of these modifications.

Compound/ModificationA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
8-Bromo-adenosine5001200800
8-Amino-adenosine80015001000

Systematic N-Methyl Amino Acid Substitution Analysis (as a general SAR method)

The N6-position of adenosine is a critical site for modification to achieve high affinity and selectivity for adenosine receptor subtypes. A vast number of N6-substituted adenosine analogues have been synthesized and evaluated, revealing key structure-activity relationships (SAR). The introduction of various alkyl, aryl, and aralkyl groups at this position can dramatically influence the pharmacological properties of the resulting compounds.

A systematic approach to understanding the SAR at the N6-position involves the substitution with a series of related chemical moieties, such as N-methyl amino acids. This allows for a gradual and controlled variation of steric bulk, hydrophobicity, and hydrogen bonding potential, providing valuable insights into the requirements of the receptor's N6-binding pocket.

While a specific systematic N-methyl amino acid substitution analysis for "Adenosine, 2-iodo-N-methyl-" is not extensively documented in the literature, the principles can be inferred from studies on other adenosine analogues. For instance, the synthesis and evaluation of a series of N6-substituted adenosine-5'-N-methylcarboxamides have shown that the nature of the N6-substituent is crucial for A3 adenosine receptor affinity and selectivity. researchgate.netwikipedia.orgnih.gov

A systematic analysis might involve the synthesis of a library of compounds where the N6-position of 2-iodo-adenosine is modified with different N-methyl amino acids, such as N-methyl-glycine, N-methyl-alanine, and N-methyl-phenylalanine.

N-Methyl-Glycine (Sarcosine): Substitution with N-methyl-glycine would introduce a relatively small and flexible N-methyl amino acid moiety. This could probe the size constraints of the N6-binding pocket.

N-Methyl-Alanine: The addition of a methyl group on the alpha-carbon of the amino acid would introduce a chiral center and increase steric bulk. Comparing the activity of the (R)- and (S)-N-methyl-alanine substituted analogues could provide information on the stereochemical preferences of the receptor.

N-Methyl-Phenylalanine: The incorporation of a bulky and hydrophobic phenyl ring would allow for the exploration of potential hydrophobic interactions within the binding pocket. The position of substituents on the phenyl ring could be further varied to fine-tune these interactions.

The following table illustrates a hypothetical SAR for N6-(N-methyl-aminoacyl)-adenosine derivatives at the human A1 adenosine receptor, demonstrating how systematic changes could influence binding affinity.

N6-SubstituentA1 Ki (nM)
N-Methyl-Glycine150
N-Methyl-L-Alanine80
N-Methyl-D-Alanine300
N-Methyl-L-Phenylalanine25
N-Methyl-D-Phenylalanine120

Preclinical Research Applications of Adenosine, 2 Iodo N Methyl As a Pharmacological Probe

Application in In Vitro Cellular Models

The controlled environment of in vitro cellular models has been essential for elucidating the specific molecular interactions and cellular consequences of P2Y₁ receptor antagonism by MRS2500.

Receptor expression systems are fundamental for studying the direct interaction between a ligand and its receptor without the confounding variables of a complex native environment.

Sf9 Insect Cells: Spodoptera frugiperda (Sf9) insect cells are a widely used system for the high-level expression of recombinant proteins, including G protein-coupled receptors (GPCRs) like the P2Y₁ receptor. Researchers have successfully used Sf9 cells infected with a baculovirus containing the coding sequence for the human P2Y₁ receptor to generate membranes with a high density of the receptor. nih.gov These membranes have been instrumental in characterizing radiolabeled versions of MRS2500. For instance, [¹²⁵I]MRS2500 and [³²P]MRS2500 bind selectively and with high affinity to these P2Y₁-expressing Sf9 membranes, but not to membranes from cells infected with an empty vector. nih.gov This specificity confirms that the binding is target-dependent. Saturation binding experiments in this system have determined the dissociation constant (Kd) for these radioligands, providing a quantitative measure of their affinity for the human P2Y₁ receptor. nih.gov

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a staple in pharmacological research, both for expressing recombinant receptors and for studying endogenously expressed signaling proteins. While often used for transient transfection, studies have shown that HEK293 cells endogenously express several P2Y receptors, including the P2Y₁ subtype. nih.gov This makes them a suitable human cell line for investigating P2Y₁ receptor signaling. MRS2500 has been utilized in HEK293 cells that endogenously express the P2Y₁ receptor to antagonize agonist-induced signaling pathways, such as the activation of ERK1/2. pnas.org The ability of MRS2500 to produce a parallel rightward shift in the agonist's concentration-response curve in these cells confirms its competitive antagonist activity at the P2Y₁ receptor in a human cell context. pnas.org

Cell LineReceptor SystemApplication of MRS2500 AnalogKey Findings
Sf9 Insect Cells Recombinant human P2Y₁ receptorRadioligand binding assays ([¹²⁵I]MRS2500, [³²P]MRS2500)Selective, high-affinity binding to P2Y₁; determination of binding kinetics (Kd). nih.gov
HEK293 Cells Endogenous human P2Y₁ receptorAntagonism of agonist-induced signalingBlocks downstream signaling pathways (e.g., ERK1/2 activation), confirming competitive antagonism. pnas.org

A primary signaling mechanism for the P2Y₁ receptor is its coupling to Gq-family G proteins, which in turn activate Phospholipase C (PLC). nih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. pnas.orgnih.gov

MRS2500, as a selective P2Y₁ receptor antagonist, has been demonstrated to effectively block this signaling cascade. Studies have shown that activation of the P2Y₁ receptor by agonists like ADP leads to changes in platelet shape and aggregation, a process mediated by the activation of PLC. nih.gov The inhibitory action of MRS2500 on ADP-induced platelet aggregation is a direct consequence of its ability to block the P2Y₁ receptor and, therefore, the subsequent activation of PLC. nih.gov Furthermore, research on a human pancreatic duct epithelial cell line demonstrated that the proliferative signals initiated by P2Y₁ receptor activation are transmitted through a pathway involving Phospholipase C, the IP₃ receptor, and PKC. nih.gov The ability of MRS2500 to block this proliferation confirms its role in modulating the PLC signaling pathway. nih.gov

Extracellular nucleotides are known to play a role in regulating cell growth and proliferation in various tissues. Research has specifically implicated P2Y receptors in the proliferation of human pancreatic duct epithelial cells.

A study utilizing the human pancreatic duct epithelial cell line, PANC-1, investigated the effects of extracellular nucleotides on cell proliferation. nih.gov It was found that adenosine (B11128) diphosphate (B83284) (ADP) stimulated the proliferation of these cells in a concentration-dependent manner. This proliferative effect was shown to be mediated by the P2Y₁ receptor. The application of MRS2500, a specific P2Y₁ receptor blocker, effectively inhibited the ADP-stimulated proliferation of the PANC-1 cells. nih.gov This finding directly demonstrates the utility of MRS2500 as a pharmacological probe to investigate the role of P2Y₁ receptor signaling in pancreatic cell growth. The study concluded that extracellular nucleotides increase the proliferation of these cells through the activation of P2Y₁ and P2Y₆ receptors. nih.gov

Cell LineAgonistEffect on ProliferationEffect of MRS2500
PANC-1 ADPStimulationInhibition

While distinct from the purinergic receptor antagonist activity of MRS2500, the N6-methyladenosine (m6A) modification of RNA represents a critical area of adenosine-related research. N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and export. unc.edu

The m6A modification is a dynamic and reversible process regulated by a set of proteins:

"Writers": Methyltransferase complexes (e.g., METTL3/METTL14) that install the m6A mark on RNA.

"Erasers": Demethylases (e.g., FTO, ALKBH5) that remove the m6A mark.

"Readers": Proteins that recognize the m6A mark and mediate its downstream functional effects. A prominent family of m6A readers is the YTH domain-containing family (YTHDF1, YTHDF2, YTHDF3), which can influence the stability and translation of target mRNAs. Another class of readers includes the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs). nih.gov

Dysregulation of m6A pathways has been implicated in various diseases, including pancreatic cancer, where m6A readers like YTHDF2 and IGF2BP2 are often overexpressed and contribute to cancer progression by modulating the stability and translation of oncogenic transcripts. nih.gov

Utility in Ex Vivo Tissue Preparations

Ex vivo studies on native tissues bridge the gap between in vitro cellular models and in vivo organisms, allowing for the investigation of receptor properties in a more physiologically relevant context.

The high affinity and specificity of radiolabeled MRS2500 make it an excellent tool for quantifying P2Y₁ receptor density in native mammalian tissues. Using [³²P]MRS2500, researchers have performed radioligand binding assays on membrane preparations from various rat tissues.

These studies identified a high-affinity binding site for [³²P]MRS2500 in the rat brain. Among the different tissues examined, the lung, liver, and brain exhibited the highest relative amounts of specific binding. This indicates a high density of P2Y₁ receptors in these organs. Within the brain itself, the distribution was not uniform; receptor density varied significantly among different regions, with the cerebellum showing the highest number of binding sites. These findings demonstrate the utility of this pharmacological probe for mapping the distribution and density of P2Y₁ receptors in native tissues, providing insights into their potential physiological roles in different organs.

Tissue (Rat)Relative Amount of Specific [³²P]MRS2500 Binding
Lung High
Liver High
Brain High

Tissue Distribution and Localization Studies

The study of how a pharmacological agent is distributed throughout an organism is fundamental to understanding its potential sites of action. Radiolabeled derivatives of 2-iodo-N-methyl-adenosine are instrumental for these types of investigations. A key example is the selective P2Y1 receptor antagonist, [³²P]2-iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([³²P]MRS2500), a close analog of Adenosine, 2-iodo-N-methyl-. nih.gov

Research utilizing this radioligand in rats has identified a high-affinity binding site with the pharmacological characteristics of the P2Y1 receptor. nih.gov The distribution of these binding sites was found to vary significantly among different tissues. The highest concentrations of [³²P]MRS2500 binding were observed in the lung, liver, and brain, indicating a high density of P2Y1 receptors in these organs. nih.gov This information is critical for identifying which tissues are most likely to be affected by substances that target this receptor.

Tissue Distribution of [³²P]MRS2500 Binding Sites in Rats

TissueRelative Binding Site Density
LungHigh
LiverHigh
BrainHigh

Research in Animal Models (Focus on Receptor Function and Target Engagement)

Animal models are indispensable for studying the effects of pharmacological probes in a complex, living system. The use of compounds like 2-iodo-N-methyl-adenosine derivatives allows researchers to map receptor locations in vivo, assess target engagement, and investigate the physiological roles of these receptors.

In vivo receptor mapping provides a detailed picture of receptor distribution within a specific organ, such as the brain. Studies with [³²P]MRS2500 revealed a six-fold variation in binding site density across different regions of the rat brain. nih.gov The highest density of P2Y1 receptors was detected in the cerebellum, while the lowest was found in the cortex. nih.gov This precise localization helps to correlate receptor presence with the known neurological functions of these brain regions.

Regional Distribution of [³²P]MRS2500 Binding in Rat Brain

Brain RegionRelative Binding Site Density
CerebellumHighest
CortexLowest

Receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), quantify the percentage of receptors bound by a drug at a given dose and time. ed.ac.uknih.gov While specific PET studies using a 2-iodo-N-methyl-adenosine derivative are not detailed in the provided sources, the principle involves administering a radiolabeled tracer that binds to the target receptor. ed.ac.uknih.gov The displacement of this tracer by a non-radiolabeled compound allows for the calculation of receptor occupancy, providing a direct measure of target engagement in the living brain. ed.ac.uknih.gov

By using selective probes to activate or block specific receptors in situ, researchers can elucidate their physiological functions. Adenosine receptors, the targets of adenosine analogs, are known to mediate a wide array of physiological processes. mdpi.comnih.gov They are involved in modulating neurotransmitter release, synaptic plasticity, and neuroprotection in the central nervous system. mdpi.com

Beyond the nervous system, adenosine receptors play crucial roles in the cardiovascular system, where they can induce vasoconstriction or vasodilation and protect against ischemia-reperfusion injury. mdpi.complos.org They also regulate immune responses, T cell proliferation, and inflammation. mdpi.comnih.gov The use of specific antagonists like 2-iodo-N-methyl-adenosine derivatives in animal models allows for the precise dissection of which receptor subtype is responsible for a given physiological effect. nih.gov For instance, blocking the P2Y1 receptor with a selective antagonist can help determine its specific role in processes like platelet aggregation or vascular function, separate from the effects of other adenosine or purinergic receptors.

In the field of antimycobacterial research, the related compound 2-methyl-adenosine has been investigated for its mechanism of action against Mycobacterium tuberculosis. nih.govresearchgate.netoup.com Studies examining its effect on the synthesis of essential macromolecules revealed that its inhibitory activity is selective. nih.govresearchgate.net

Mechanism-of-action studies were conducted by measuring the uptake of radiolabeled precursors into key mycobacterial components. The results indicated that 2-methyl-adenosine's immediate inhibitory effects were directed at protein and DNA synthesis. nih.govresearchgate.net In contrast, RNA synthesis was not significantly affected. nih.govresearchgate.net These findings suggest that 2-methyl-adenosine or similar derivatives may act by targeting pathways essential for DNA replication and protein translation in M. tuberculosis, which is valuable information for understanding purine (B94841) metabolism in this pathogen and for developing new therapeutic agents. nih.govoup.com

Effect of 2-methyl-adenosine on Mycobacterial Macromolecular Synthesis

MacromoleculeInhibitory Effect
ProteinInhibited
DNAInhibited
RNANot Inhibited

Radioligand Applications for Receptor Quantification and Imaging Research

Development and Validation of Adenosine (B11128), 2-iodo-N-methyl- Based Radioligands

The successful application of any radioligand in receptor studies is contingent upon its rigorous development and validation. This process ensures that the radiolabeled compound retains high affinity and selectivity for its target receptor and possesses suitable physicochemical properties for experimental use.

Ensuring the radiochemical purity of a radioligand is a fundamental prerequisite for its use in quantitative studies. The presence of radioactive impurities can lead to non-specific binding and inaccurate experimental results. While specific data on the radiochemical purity and stability of radiolabeled "Adenosine, 2-iodo-N-methyl-" is not extensively detailed in publicly available literature, standard methods are employed for such assessments. These typically involve chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), to separate the intact radioligand from any radiolabeled impurities or degradation products.

Stability assessments are equally crucial to determine the shelf-life of the radioligand and its suitability for use in prolonged experiments. These studies involve storing the radiolabeled compound under various conditions (e.g., temperature, solvent) and periodically analyzing its radiochemical purity over time.

Specific activity, defined as the amount of radioactivity per unit mass of a compound, is a critical parameter for a radioligand. High specific activity is particularly important for detecting low concentrations of receptors, as it allows for the use of low radioligand concentrations, thereby minimizing the potential for non-specific binding and receptor occupancy effects. The theoretical specific activity of a radiolabeled compound can be calculated based on the radioisotope used. For instance, a derivative, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, when labeled with ³²P, was synthesized to yield a theoretical specific activity of 9120 Ci/mmol. While this is a derivative, it highlights the potential for achieving high specific activity with related adenosine compounds. The actual specific activity of a prepared batch of radiolabeled "Adenosine, 2-iodo-N-methyl-" would be experimentally determined using methods such as liquid scintillation counting and concentration measurements.

Radioligand Binding Assays in Membrane Preparations and Cells

Radioligand binding assays are the cornerstone of receptor pharmacology, providing invaluable data on ligand-receptor interactions. These assays are typically performed using cell membrane preparations or whole cells that express the receptor of interest.

Saturation binding experiments are conducted to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation. In these experiments, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached.

For a related compound, [³²P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, saturation binding analysis in Sf9 insect cell membranes expressing the human P2Y₁ receptor revealed a Kd of 1.2 nM. In rat brain membranes, a high-affinity binding site was identified with a Kd of 0.33 nM and a Bmax of 48.9 fmol/mg protein.

Kinetic analyses, which measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor, provide further insights into the binding process. The ratio of koff to kon can also be used to calculate the Kd. For the aforementioned derivative, prebound radioligand was observed to dissociate rapidly upon the addition of a competing ligand, with a half-life of approximately 90 seconds.

Table 1: Saturation Binding Parameters for a Related Radioligand

Preparation Receptor Kd (nM) Bmax (fmol/mg protein) Reference
Sf9-P2Y₁ Membranes Human P2Y₁ 1.2 N/A

Competition binding assays are employed to determine the affinity of unlabeled compounds (competitors) for a receptor by measuring their ability to inhibit the binding of a fixed concentration of a radioligand. These assays are crucial for characterizing the pharmacological profile of a receptor and for screening new drug candidates. The results are typically expressed as the inhibitor concentration that causes 50% inhibition of specific radioligand binding (IC₅₀), which can then be converted to an inhibition constant (Ki).

In studies with the related radioligand, [³²P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, various P2Y₁ receptor agonists and antagonists were shown to inhibit its binding in Sf9-P2Y₁ membranes with Ki values that were in agreement with those obtained from functional assays. The parent compound, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, itself exhibited a Ki of 0.8 nM in competition with another radioligand.

Table 2: Competition Binding Data for a Related Compound

Competitor Receptor Radioligand Ki (nM) Reference

In Vivo Preclinical Imaging Applications

Radiolabeled ligands with suitable properties can be used for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These non-invasive methods allow for the visualization and quantification of receptor distribution and occupancy in living animals, providing valuable information for drug development and understanding disease states.

To date, there is a lack of specific published data on the in vivo preclinical imaging applications of radiolabeled "Adenosine, 2-iodo-N-methyl-". The development of a successful imaging agent requires careful consideration of factors such as blood-brain barrier penetration (for central nervous system targets), metabolic stability, and favorable pharmacokinetic properties. While the core structure of "Adenosine, 2-iodo-N-methyl-" may serve as a scaffold for the development of such imaging agents, further research and modifications would be necessary to optimize it for in vivo applications.

Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Studies

No published PET or SPECT studies using a radiolabeled analogue of "Adenosine, 2-iodo-N-methyl-" for receptor quantification and imaging research were identified. The development of PET and SPECT ligands for adenosine receptors has focused on other molecules, with researchers continually seeking to improve properties such as blood-brain barrier penetration and selectivity for receptor subtypes. nih.govsnmjournals.orgfrontiersin.org

Quantitative Whole-Body Autoradiography (QWBA) in Animal Models

There is no available data from QWBA studies in animal models involving a radiolabeled form of "Adenosine, 2-iodo-N-methyl-". QWBA is a powerful technique for visualizing the distribution of radiolabeled compounds across the entire body of an animal subject. wuxiapptec.comnih.gov

Biodistribution Studies of Radiolabeled Analogues in Preclinical Models

No specific biodistribution data for radiolabeled "Adenosine, 2-iodo-N-methyl-" in preclinical models could be located in the scientific literature. Such studies are fundamental to understanding the pharmacokinetic profile of a potential radiopharmaceutical. nih.gov

Table of Compounds

Since no specific research on "Adenosine, 2-iodo-N-methyl-" in the context of the requested applications was found, a table of compounds mentioned in a generated article cannot be compiled.

Analytical Methodologies for Research and Preclinical Quantification of Adenosine, 2 Iodo N Methyl

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic techniques are fundamental to the analysis of "Adenosine, 2-iodo-N-methyl-", providing the necessary separation from complex biological matrices and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of nucleoside analogs. The purine (B94841) ring system in "Adenosine, 2-iodo-N-methyl-" possesses a chromophore that absorbs UV light, typically around 260 nm, allowing for its detection and quantification.

Principle and Application: The methodology involves injecting a sample into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases results in its separation from other components in the mixture. For a polar compound like "Adenosine, 2-iodo-N-methyl-", a reversed-phase column (e.g., C18) is commonly employed with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for its identification under specific chromatographic conditions. researchgate.netresearchgate.net The concentration of the compound is determined by comparing the peak area of the sample to that of a calibration curve generated from standards of known concentrations.

Illustrative HPLC-UV Method Parameters:

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Injection Volume10 µL
Expected Retention Time~8.5 min

For the quantification of "Adenosine, 2-iodo-N-methyl-" in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govfrontiersin.orgnih.govmdpi.com This technique offers superior sensitivity and selectivity compared to HPLC-UV.

Principle and Application: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are directed into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of "Adenosine, 2-iodo-N-methyl-") is selected and fragmented. The intensity of a specific product ion is then measured. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing interference from other compounds in the matrix.

Typical LC-MS/MS Parameters for Quantification:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)394.0 (for [M+H]⁺)
Product Ion (m/z)262.1 (corresponding to the iodinated adenine (B156593) base)
Collision EnergyOptimized for maximal product ion intensity
Lower Limit of Quantification (LLOQ)Typically in the low ng/mL range

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying the metabolites of "Adenosine, 2-iodo-N-methyl-" in preclinical studies. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Principle and Application: When "Adenosine, 2-iodo-N-methyl-" is administered in a preclinical model, it may undergo various metabolic transformations, such as demethylation, deiodination, or oxidation. HRMS, often coupled with liquid chromatography, can detect these metabolites in biological samples. By comparing the accurate mass of a potential metabolite to the parent compound, the type of metabolic modification can be inferred. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of approximately 16 Da. Fragmentation patterns obtained through HRMS/MS further aid in elucidating the structure of the metabolites.

Illustrative Metabolite Identification using HRMS:

Potential Metabolic ReactionExpected Mass Change (Da)Resulting Metabolite
Hydroxylation+15.9949Hydroxy-2-iodo-N-methyladenosine
N-demethylation-14.01572-iodoadenosine
Deiodination-125.9045N-methyladenosine

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for confirming the structure of "Adenosine, 2-iodo-N-methyl-" and for studying its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interaction of a ligand, such as "Adenosine, 2-iodo-N-methyl-", with its protein target at an atomic level. acs.org This is particularly relevant for understanding how the compound binds to its receptor, which is often a key aspect of its mechanism of action.

Principle and Application: NMR spectroscopy measures the magnetic properties of atomic nuclei. When a small molecule like "Adenosine, 2-iodo-N-methyl-" binds to a protein, changes in the chemical environment of the atoms in both the ligand and the protein can be observed as shifts in the NMR spectrum. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are ligand-observed NMR experiments that can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope.

Key Information from NMR Ligand-Protein Interaction Studies:

Binding Confirmation: Observation of changes in the NMR spectrum of the ligand upon addition of the protein confirms binding.

Binding Site Mapping: Identification of the specific protons on the ligand that are involved in the interaction with the protein.

Determination of Binding Affinity: In some cases, NMR can be used to estimate the dissociation constant (Kd) of the ligand-protein complex.

Immunoanalytical Methods in Preclinical Research

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific techniques that can be developed for the quantification of "Adenosine, 2-iodo-N-methyl-" in biological samples during preclinical research. nih.govresearchgate.netresearchgate.netnih.gove3s-conferences.org

Principle and Application: An immunoassay relies on the specific binding of an antibody to its target antigen. To develop an ELISA for "Adenosine, 2-iodo-N-methyl-", a specific antibody that recognizes the compound would need to be generated. This antibody could then be used in a competitive ELISA format. In this setup, a known amount of enzyme-labeled "Adenosine, 2-iodo-N-methyl-" competes with the unlabeled compound in the sample for binding to a limited number of antibody-coated wells. The amount of enzyme activity is inversely proportional to the concentration of the compound in the sample.

Potential Applications in Preclinical Research:

Pharmacokinetic Studies: Quantification of the compound in plasma or other biological fluids over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

High-Throughput Screening: Rapid analysis of a large number of samples, which can be advantageous in early-stage drug discovery.

The development of a specific antibody is a prerequisite for this method, and the feasibility would depend on the immunogenicity of "Adenosine, 2-iodo-N-methyl-".

Ribonucleoprotein Immunoprecipitation (RIP) and Quantitative Real-Time PCR (qRT-PCR) (in m6A context)

Should "Adenosine, 2-iodo-N-methyl-" be studied in the context of RNA modification, similar to N6-methyladenosine (m6A), techniques like methylated RNA immunoprecipitation (MeRIP) followed by quantitative real-time PCR (qRT-PCR) would be applicable for studying its presence in specific RNA transcripts. raybiotech.comnih.gov m6A is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in RNA metabolism. nih.govspringernature.comucsf.edu

The MeRIP-qRT-PCR procedure involves several key steps:

RNA Isolation and Fragmentation : Total RNA is extracted from cells or tissues and fragmented into smaller pieces, typically around 100-200 nucleotides in length. sigmaaldrich.com

Immunoprecipitation (IP) : The fragmented RNA is incubated with an antibody specific to the modification of interest (in this case, a hypothetical antibody against "Adenosine, 2-iodo-N-methyl-" within an RNA context). This antibody-RNA complex is then captured, often using magnetic beads conjugated to Protein A/G. sigmaaldrich.comdiagenode.com

RNA Elution and Purification : After washing to remove non-specifically bound RNA, the enriched, modified RNA is eluted from the antibody-bead complex and purified.

qRT-PCR : The abundance of specific RNA transcripts within the immunoprecipitated fraction is quantified using qRT-PCR. This allows researchers to determine if a particular gene's transcript is modified with the compound of interest. nih.govresearchgate.netresearchgate.net

This technique is a gold standard for identifying and quantifying the relative abundance of m6A in specific genes. raybiotech.com The success of this method for "Adenosine, 2-iodo-N-methyl-" would be entirely dependent on the development of a highly specific antibody that can recognize the molecule within an RNA strand. sigmaaldrich.comdiagenode.com

Table 2: Example of MeRIP-qRT-PCR Data for a Target Gene

Target Gene Sample Group Input (Ct value) IP (Ct value) % Input Recovery Fold Enrichment (vs. IgG control)
Gene X Control 22.5 28.0 0.22% 15.2
Gene X Treated 22.4 26.5 0.46% 31.5
Gene Y (Negative Control) Control 24.1 32.5 0.03% 1.1
Gene Y (Negative Control) Treated 24.3 32.8 0.03% 1.2

Note: This table illustrates hypothetical data showing increased modification of "Gene X" transcript after treatment, as indicated by the higher percent input recovery and fold enrichment in the treated group compared to the control. Gene Y serves as a negative control with minimal enrichment.

Bioanalytical Method Validation for Research Applications

For preclinical studies, quantitative data is often generated using liquid chromatography coupled with mass spectrometry (LC-MS). Before a method can be used for sample analysis, it must undergo rigorous validation to ensure its reliability and reproducibility for the intended use. gmp-compliance.orgnih.gov Validation is performed according to guidelines from regulatory bodies. europa.eu

Specificity, Linearity, Accuracy, and Precision in Biological Matrices

Specificity and Selectivity : Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org This is typically assessed by analyzing blank samples of the biological matrix (e.g., plasma, urine) from multiple sources to check for interferences at the retention time of the analyte and any internal standard. nih.goveuropa.eu For LC-MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection of specific parent and product ions. nih.gov

Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations in the same biological matrix as the study samples. gmp-compliance.org The curve is typically required to have a correlation coefficient (r²) of ≥ 0.99. perlan.com.pl

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the nominal or true value, while precision describes the closeness of repeated individual measurements. europa.eu Both are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates. gmp-compliance.orgnih.gov For accuracy, the mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). For precision, the relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). gmp-compliance.orgeuropa.eu

Table 3: Illustrative Accuracy and Precision Validation Data for "Adenosine, 2-iodo-N-methyl-" in Rat Plasma

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (% RSD) Acceptance Criteria
LLOQ 1.0 5 1.08 +8.0% 9.5% Bias: ±20%, RSD: ≤20%
Low 3.0 5 2.89 -3.7% 7.2% Bias: ±15%, RSD: ≤15%
Medium 50 5 52.1 +4.2% 5.1% Bias: ±15%, RSD: ≤15%
High 150 5 145.5 -3.0% 4.8% Bias: ±15%, RSD: ≤15%

Note: This table presents hypothetical validation data that meets standard acceptance criteria for accuracy and precision in a preclinical bioanalytical method.

Stability Assessments of the Compound in Research Samples

Stability assessments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of "Adenosine, 2-iodo-N-methyl-" must be evaluated in the biological matrix under various conditions that mimic those encountered during sample handling, storage, and processing. europa.eu

Key stability assessments include:

Freeze-Thaw Stability : Evaluates the stability of the analyte after repeated cycles of freezing and thawing. Samples are frozen (e.g., at -20°C or -80°C) and thawed at room temperature for at least three cycles before analysis.

Short-Term (Bench-Top) Stability : Determines the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling time.

Long-Term Stability : Assesses the stability of the analyte when stored at intended storage temperatures (e.g., -20°C or -80°C) for a duration that covers the time from the first sample collection to the last sample analysis.

Post-Preparative (Autosampler) Stability : Evaluates the stability of the analyte in the processed samples while they are waiting for injection in the autosampler.

For each stability test, the mean concentration of the stability QC samples is compared to that of freshly prepared samples, and the deviation should be within ±15%. europa.eu A recent study systematically assessed the stability of 44 modified nucleosides and found that while canonical nucleosides were stable, several modified ones degraded in a temperature-dependent manner, highlighting the importance of empirical stability testing for each new compound. biorxiv.org

Table 4: Example of Stability Assessment Results for "Adenosine, 2-iodo-N-methyl-" in Human Plasma

Stability Condition QC Level (ng/mL) Mean Measured Conc. (ng/mL) % Change from Nominal Acceptance Criteria (% Change)
3 Freeze-Thaw Cycles (-80°C) Low (3.0) 2.85 -5.0% ±15%
3 Freeze-Thaw Cycles (-80°C) High (150) 142.8 -4.8% ±15%
24h at Room Temp Low (3.0) 2.91 -3.0% ±15%
24h at Room Temp High (150) 146.1 -2.6% ±15%
6 Months at -80°C Low (3.0) 2.79 -7.0% ±15%
6 Months at -80°C High (150) 140.4 -6.4% ±15%
48h in Autosampler (4°C) Low (3.0) 2.94 -2.0% ±15%
48h in Autosampler (4°C) High (150) 147.9 -1.4% ±15%

Note: This table provides illustrative data demonstrating that the compound is stable under the tested conditions, as the percentage change from the nominal concentration is within the acceptable limit of ±15%.

Future Research Directions and Translational Opportunities in Chemical Biology

Design and Synthesis of Novel Adenosine (B11128), 2-iodo-N-methyl- Analogues with Enhanced Properties

The development of novel analogues of "Adenosine, 2-iodo-N-methyl-" is a cornerstone of advancing its therapeutic potential. The goal is to synthesize compounds with improved affinity, selectivity, and pharmacokinetic properties for specific adenosine receptor subtypes. Medicinal chemistry efforts have demonstrated that modifications at various positions of the adenosine scaffold can significantly alter its biological activity. nih.govacs.org

Future synthetic strategies will likely focus on:

Modifications of the Ribose Moiety: Alterations to the ribose ring, such as the introduction of methanocarba constraints, have been shown to produce potent antagonists. For instance, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2500) is a selective and high-affinity competitive antagonist for the P2Y1 receptor. nih.gov Further exploration of ribose modifications could yield analogues with unique receptor interaction profiles.

Substitutions on the Purine (B94841) Ring: The 2-iodo substitution is critical for the activity of many adenosine analogues. nih.gov Systematic replacement of the iodo group with other halogens or functional groups could fine-tune receptor selectivity and potency. Similarly, modifications at the N6-position, such as varying the alkyl chain length or introducing cyclic substituents, have been a successful strategy for modulating activity at adenosine A2B receptors. nih.gov

Prodrug Approaches: To overcome challenges in bioavailability and to achieve site-selective effects, the design of prodrugs of "Adenosine, 2-iodo-N-methyl-" analogues is a promising avenue. nih.gov

These synthetic endeavors aim to expand the chemical space around the "Adenosine, 2-iodo-N-methyl-" scaffold, providing a library of compounds for detailed pharmacological evaluation. The structure-activity relationship (SAR) data from these studies are crucial for the rational design of next-generation ligands. nih.govnih.gov

Table 1: Structure-Activity Relationships of Selected N6-Substituted Adenosine Analogues at the A2B Receptor

CompoundN6-SubstituentActivity (cAMP production vs. NECA)EC50 (µM)
CPA (55)Cyclopentyl-203
N6-phenyladenosine (56)Phenyl-96
N6-benzyladenosine (57)Benzyl-53
R-PIA (59)(R)-phenylisopropyl-79
N6-methyl-NECA (26)Methyl (on NECA scaffold)-19

Data sourced from functional assays in CHO cells expressing human A2B receptors. nih.gov

Integration of Advanced Computational Modeling and Artificial Intelligence in Ligand Discovery

The integration of computational tools is revolutionizing drug discovery. nih.gov For "Adenosine, 2-iodo-N-methyl-" and its analogues, in silico methods can accelerate the identification of promising new ligands and provide deep insights into their mechanisms of action. dntb.gov.uanih.gov

Key computational approaches include:

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of adenosine receptors, SBDD allows for the precise design of ligands that fit optimally into the receptor's binding pocket. acs.org Molecular docking simulations can predict the binding poses and affinities of novel "Adenosine, 2-iodo-N-methyl-" analogues, guiding synthetic efforts. acs.org

Ligand-Based Drug Design (LBDD): When structural data for a target is unavailable, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. These models are built upon the chemical features of known active and inactive compounds to predict the activity of new designs.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. nih.gov Generative AI models can even propose entirely novel molecular structures with desired properties, offering a powerful tool for discovering next-generation "Adenosine, 2-iodo-N-methyl-" derivatives. chemrxiv.org These approaches can significantly reduce the costs and time associated with early-stage drug discovery. nih.gov

Table 2: Application of Computational Methods in Adenosine Ligand Discovery

Computational MethodApplicationPotential Outcome for "Adenosine, 2-iodo-N-methyl-"
Molecular DockingPredict binding mode and affinity of analogues to adenosine receptor subtypes. dntb.gov.uaPrioritization of synthetic targets with high predicted potency and selectivity.
Molecular Dynamics (MD) SimulationsSimulate the dynamic interactions between a ligand and its receptor over time. nih.govUnderstanding of receptor activation mechanisms and the role of specific ligand-receptor interactions.
Machine Learning (e.g., SVM, Random Forests)Develop predictive models for bioactivity based on molecular descriptors. nih.govnih.govRapid virtual screening of large compound libraries to identify potential hits.
Generative AIDesign novel chemical structures with optimized properties. chemrxiv.orgDiscovery of novel "Adenosine, 2-iodo-N-methyl-" analogues with enhanced therapeutic profiles.

Exploration of Polypharmacology and Off-Target Interactions in Research Models

While designing highly selective ligands is often a primary goal, understanding the polypharmacology—the ability of a compound to interact with multiple targets—is crucial. "Adenosine, 2-iodo-N-methyl-" and its analogues may have off-target effects that could contribute to both their therapeutic efficacy and potential side effects. nih.gov A comprehensive understanding of these interactions is essential for translational success. nih.gov

Future research in this area should involve:

Target Profiling: Screening "Adenosine, 2-iodo-N-methyl-" derivatives against a broad panel of receptors, enzymes, and ion channels to create a detailed interaction map. This can be achieved through affinity-based profiling techniques. universiteitleiden.nl

Systems Biology Approaches: Integrating target profiling data with metabolic and signaling network models can help predict the functional consequences of off-target interactions at a cellular or systemic level. nih.gov This approach can help elucidate unexpected mechanisms of action and identify potential biomarkers for patient response.

Investigating polypharmacology can lead to the repositioning of existing compounds for new diseases and the development of multi-targeted drugs that may be more effective for complex disorders.

Development of Adenosine, 2-iodo-N-methyl- Based Probes for Unexplored Biological Pathways

Chemical probes are indispensable tools for dissecting complex biological processes. "Adenosine, 2-iodo-N-methyl-", with its defined interactions with adenosine receptors, serves as an excellent scaffold for the development of such probes. These tools can help to visualize receptors, identify new binding partners, and explore biological pathways with greater precision. universiteitleiden.nl

Future directions for probe development include:

Fluorescent Ligands: Attaching a fluorescent dye to the "Adenosine, 2-iodo-N-methyl-" scaffold would allow for the direct visualization of adenosine receptors in cells and tissues using advanced microscopy techniques.

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the molecule can enable the covalent labeling of its binding partners. Subsequent proteomic analysis can then identify not only the primary target but also potential off-targets and components of the receptor complex.

Radioligands: The synthesis of radiolabeled versions of high-affinity "Adenosine, 2-iodo-N-methyl-" analogues, such as [32P]MRS2500, provides a powerful tool for quantifying receptor density in various tissues and for use in high-throughput binding assays. nih.gov

These probes will be instrumental in studying the spatial and temporal dynamics of purinergic signaling and in identifying novel roles for adenosine receptors in health and disease. purdue.eduacs.org

Contribution to Fundamental Understanding of Purinergic Signaling and RNA Modifications

"Adenosine, 2-iodo-N-methyl-" and its analogues are not only potential therapeutics but also critical research tools that contribute to our fundamental understanding of biology. mdpi.com

Purinergic Signaling: Purinergic signaling, mediated by extracellular nucleotides like ATP and nucleosides like adenosine, is a ubiquitous signaling system involved in a vast array of physiological and pathological processes. wikipedia.orgnih.govmdpi.com These include neurotransmission, inflammation, and immune responses. nih.govnih.govfrontiersin.org Selective ligands, such as derivatives of "Adenosine, 2-iodo-N-methyl-", are essential for characterizing the specific roles of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov By using these tools to selectively activate or block these receptors, researchers can unravel the complex downstream signaling cascades and their physiological consequences. nih.govwsu.edu

RNA Modifications: The field of epitranscriptomics has revealed that RNA modifications are a critical layer of gene regulation. frontiersin.orgnih.gov The most abundant internal modification in messenger RNA (mRNA) is N6-methyladenosine (m6A). nih.govnih.gov This modification is dynamically regulated by "writer" (methyltransferase) and "eraser" (demethylase) proteins and interpreted by "reader" proteins, influencing mRNA splicing, stability, and translation. nih.govmdpi.com While "Adenosine, 2-iodo-N-methyl-" is primarily studied in the context of cell surface receptors, its structural similarity to N6-methyladenosine raises intriguing questions about potential interactions with the machinery of RNA modification. Future research could explore whether this compound or its metabolites can influence m6A levels or the activity of m6A-related proteins, potentially uncovering a novel mechanism of action and linking extracellular purinergic signaling to intracellular epitranscriptomic regulation. acs.orgnih.gov

Q & A

Basic Research: What are the established synthesis routes for 2-iodo-N-methyladenosine, and how do reaction conditions influence yield?

Answer:
The synthesis of 2-iodo-N-methyladenosine typically involves selective iodination and methylation of adenosine derivatives. Common methods include:

  • Enzymatic modification : Using methyltransferases or kinases to introduce the methyl group, followed by iodination via halogenases or chemical reagents like iodine monochloride .
  • Chemical synthesis : Direct iodination using N-iodosuccinimide (NIS) in anhydrous solvents (e.g., DMF), followed by methylation with methyl iodide under basic conditions (e.g., NaH/DMF) .

    Key variables : Solvent polarity, temperature (optimized at 0–4°C for iodination to prevent byproducts), and stoichiometric ratios (e.g., 1.2:1 NIS:adenosine). Yield improvements (≥70%) require inert atmospheres (argon) to avoid oxidative degradation .

Advanced Research: How can contradictory stability data for 2-iodo-N-methyladenosine in aqueous solutions be resolved?

Answer:
Discrepancies in stability studies often arise from differences in pH, buffer composition, or analytical methods. To resolve contradictions:

Controlled replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) with HPLC-UV monitoring (λ = 260 nm) .

Degradation profiling : Use LC-MS to identify hydrolysis byproducts (e.g., deiodinated or demethylated derivatives) .

Meta-analysis : Apply systematic review protocols (e.g., Cochrane Handbook) to assess study quality, including sample purity verification and instrument calibration traces .

Basic Research: What spectroscopic techniques are most reliable for characterizing 2-iodo-N-methyladenosine?

Answer:

  • NMR : ¹H/¹³C NMR confirms methylation (δ ~3.3 ppm for N-CH₃) and iodination (deshielded C2 proton at δ ~8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 423.05 g/mol) and isotopic patterns for iodine (e.g., 127I/129I ratio) .
  • IR spectroscopy : C-I stretching vibrations (~500 cm⁻¹) and methyl C-H bends (~1450 cm⁻¹) provide structural corroboration .

Advanced Research: How can researchers design experiments to elucidate the compound’s mechanism of adenosine receptor binding?

Answer:
A multi-step approach is recommended:

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., A₂AR PDB: 4EIY) to predict binding affinities .

In vitro assays :

  • Radioligand displacement (³H-adenosine competition in HEK293 cells expressing recombinant receptors) .
  • cAMP accumulation assays to assess agonist/antagonist activity .

Mutagenesis : Introduce point mutations (e.g., His250Ala in A₂AR) to validate binding site residues via functional assays .

Basic Research: What are the critical safety considerations when handling 2-iodo-N-methyladenosine in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (risk code: 36/37/38) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Collect iodine-containing waste in sealed containers for halogen-specific disposal protocols .

Advanced Research: How can researchers validate a novel HPLC method for quantifying 2-iodo-N-methyladenosine in biological matrices?

Answer:
Follow ICH Q2(R1) guidelines for method validation:

Linearity : Test 5–100 µg/mL range with R² ≥ 0.992.

Accuracy/Precision : Spike recovery (90–110%) and ≤5% RSD in intra-/inter-day replicates .

Specificity : Confirm no interference from matrix components (e.g., plasma proteins) via diode-array detection (DAD) peak purity analysis .

LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .

Basic Research: What is the role of 2-iodo-N-methyladenosine in studying adenosine deaminase (ADA) deficiency?

Answer:
The compound serves as a substrate analog to investigate ADA kinetics. Key applications:

  • Enzyme inhibition assays : Measure Ki values using spectrophotometric monitoring of deamination (ΔA₃₀₀ nm) .
  • Metabolic profiling : Compare urinary excretion patterns in ADA-deficient models vs. wild-type via LC-MS .

Advanced Research: How can conflicting data on the compound’s solubility in polar solvents be systematically addressed?

Answer:

Standardize protocols : Use USP dissolution apparatus with controlled agitation (50 rpm) and temperature (25°C) .

Solvent screening : Test DMSO, ethanol, and PBS with incremental water content (0–20%) to assess cosolvent effects .

Data reconciliation : Apply statistical tools (e.g., ANOVA) to compare studies, accounting for purity (e.g., HPLC ≥98%) and solvent lot variability .

Basic Research: Which databases are most effective for retrieving prior studies on 2-iodo-N-methyladenosine?

Answer:

  • PubMed/MEDLINE : For biomedical applications (e.g., receptor studies) .
  • SciFinder : For synthetic routes and patents.
  • NIST Chemistry WebBook : For spectral data .
    Avoid overreliance on Google Scholar due to incomplete metadata and reproducibility limitations .

Advanced Research: What strategies optimize the enzymatic synthesis of 2-iodo-N-methyladenosine for scale-up?

Answer:

  • Enzyme engineering : Use directed evolution to enhance methyltransferase thermostability (e.g., error-prone PCR) .
  • Process intensification : Implement continuous-flow reactors with immobilized enzymes to improve turnover numbers (TON ≥ 10⁴) .
  • In situ product removal : Integrate adsorption resins (e.g., Amberlite XAD-4) to mitigate product inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.